molecular formula C13H9N3O2 B2411938 4-(1H-1,2,3-benzotriazol-1-yl)benzoic acid CAS No. 314248-56-1

4-(1H-1,2,3-benzotriazol-1-yl)benzoic acid

Cat. No.: B2411938
CAS No.: 314248-56-1
M. Wt: 239.234
InChI Key: FIZQRWMBURRTGD-UHFFFAOYSA-N
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Description

4-(1H-1,2,3-Benzotriazol-1-yl)benzoic acid ( 314248-56-1) is a benzoic acid derivative incorporating a benzotriazole moiety, with a molecular formula of C13H9N3O2 and a molecular weight of 239.23 g/mol . This compound is part of a class of benzotriazole esters that have been investigated as potent, mechanism-based inactivators for protease enzymes . Specifically, related stable benzotriazole esters have shown high potency as covalent inactivators of the SARS coronavirus 3C-like protease (SARS-3CLpro), a key enzyme target for antiviral drug discovery, by acylating the active site cysteine residue . This mechanism suggests its potential value in biochemical research, particularly in the development and study of enzyme inhibitors for virology and drug discovery. The structural features of this compound, characterized by a planar benzotriazole system linked directly to a benzoic acid group, may contribute to its binding interactions with biological targets. For research purposes only. Not for human or veterinary diagnostic or therapeutic use. Please refer to the Safety Data Sheet (SDS) for detailed handling and hazard information .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(benzotriazol-1-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O2/c17-13(18)9-5-7-10(8-6-9)16-12-4-2-1-3-11(12)14-15-16/h1-8H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIZQRWMBURRTGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2C3=CC=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

314248-56-1
Record name 4-(1H-1,2,3-benzotriazol-1-yl)benzoic acid
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Synthetic Methodologies for 4 1h 1,2,3 Benzotriazol 1 Yl Benzoic Acid and Its Derivatives

Synthetic Pathways to the Benzotriazole (B28993) Scaffold

The construction of the 1,2,3-benzotriazole ring system is a cornerstone of this synthesis, with several established and novel methods available to chemists.

Cyclization Reactions for 1,2,3-Benzotriazoles

The formation of the triazole ring fused to a benzene (B151609) ring can be achieved through various cyclization strategies, each with its own advantages in terms of precursor availability, reaction conditions, and substrate scope.

The most traditional and widely used method involves the diazotization of an o-phenylenediamine (B120857) derivative, followed by intramolecular cyclization. ijariie.comgsconlinepress.com This reaction is typically carried out by treating o-phenylenediamine with sodium nitrite (B80452) in the presence of an acid, such as acetic acid. orgsyn.orgchemicalbook.com The process begins with the formation of a monodiazonium intermediate which then spontaneously cyclizes to yield the benzotriazole ring. gsconlinepress.com

More contemporary methods offer alternative pathways. Palladium-catalyzed C-H activation of aryl triazene (B1217601) compounds followed by intramolecular amination provides a route to 1-aryl-1H-benzotriazoles at moderate temperatures. organic-chemistry.org Another approach is the [3+2] cycloaddition reaction between azides and benzynes, which are highly reactive intermediates. organic-chemistry.org This method allows for the rapid assembly of substituted benzotriazoles under mild conditions. organic-chemistry.orgtolyltriazole-benzotriazole.com Furthermore, denitrogenative cyclization, where a triazole precursor ring-opens with the extrusion of dinitrogen (N₂) followed by transformation, has emerged as a powerful tool for creating diverse heterocyclic structures, including benzotriazoles. nih.gov

MethodKey ReagentsConditionsAdvantages
Diazotization of o-phenylenediamine o-phenylenediamine, Sodium nitrite, Acetic acidCool temperatures (e.g., 5°C), then warming orgsyn.orgHigh yield, well-established, readily available precursors chemicalbook.com
Palladium-Catalyzed C-H Activation Aryl triazene, Pd(OAc)₂Moderate temperature organic-chemistry.orgGood regioselectivity
[3+2] Cycloaddition Arynes, AzidesMild conditions organic-chemistry.orgRapid, good for functionalized derivatives
Cyclocondensation of Iminophosphoranes 2-(arylamino)aryliminophosphoranesMild conditions ijariie.comorganic-chemistry.orgHalogen-free route ijariie.comorganic-chemistry.org

Precursor Design and Synthesis

The accessibility and design of the starting materials are critical for an efficient synthesis of the benzotriazole scaffold. The classical approach relies on o-phenylenediamine and its substituted analogues as the primary precursors. gsconlinepress.comorgsyn.org

Alternative strategies begin from simpler, more readily available molecules. For instance, a three-step, halogen-free route starting from basic nitroarenes and arylamines can be employed to generate the necessary precursors for cyclocondensation. ijariie.comorganic-chemistry.org For benzyne-mediated cycloadditions, precursors such as 2-(trimethylsilyl)aryltriflates are designed to generate the reactive aryne intermediate upon treatment with a fluoride (B91410) source. tolyltriazole-benzotriazole.com Another strategy involves the synthesis of o-chloro-1,2,3-benzotriazenes, which can be prepared from the diazotization of o-chloroaniline and subsequently used in intramolecular N-arylation reactions to form the benzotriazole ring. nih.govtsijournals.com

Functionalization of the Benzoic Acid Moiety

The benzoic acid portion of the target molecule requires specific functionalization, namely the presence and positioning of the carboxyl group on an aromatic ring.

Introduction of Carboxyl Groups on Aromatic Rings

Introducing a carboxyl group onto an aromatic ring is a fundamental transformation in organic synthesis. A prominent modern strategy is the direct C–H carboxylation of aromatic compounds using carbon dioxide (CO₂), which is valued for being an abundant, non-toxic, and renewable C1 source. chemistryviews.orgcumbria.ac.uk This approach is considered highly atom- and step-economical. cumbria.ac.uk

This transformation can be facilitated by various catalytic systems. Palladium(II) complexes have been shown to catalyze the carboxylation of nonactivated C-H bonds in arenes. nih.gov Another approach utilizes "Frustrated Lewis Pairs" (FLPs), typically combinations of bulky Lewis acids and bases (like organosilanes and aluminum trichloride), which can activate CO₂ for subsequent electrophilic attack on the aromatic ring. scirp.org The historic Kolbe-Schmitt reaction, while effective, is generally limited to activated substrates such as phenolates. nih.gov

Ortho, Meta, and Para Substitution Strategies

The position of substituents on the benzoic acid ring is dictated by the directing effects of the functional groups present. The carboxyl group (–COOH) is an electron-withdrawing group, and as such, it acts as a deactivator and a meta-director for electrophilic aromatic substitution reactions. numberanalytics.com This means that incoming electrophiles will preferentially add to the carbon atom at the meta position relative to the carboxyl group.

A significant deviation from typical electronic effects is the ortho effect . byjus.com This phenomenon describes the observation that ortho-substituted benzoic acids are almost always stronger acids than benzoic acid itself, as well as their corresponding meta and para isomers, regardless of whether the ortho substituent is electron-donating or electron-withdrawing. wikipedia.orgwordpress.com The primary explanation for this is a steric effect: the substituent at the ortho position forces the carboxyl group to twist out of the plane of the benzene ring. wikipedia.orgwordpress.com This twisting, known as steric inhibition of resonance, reduces the resonance stabilization between the carboxyl group and the aromatic ring, thereby increasing the acidity of the carboxylic proton. youtube.com

SubstituentPositionpKa ValueAcidity Trend
-Clortho2.94ortho > meta > para pearson.com
meta3.83
para3.99
-NO₂ortho2.17ortho > para > meta pearson.com
meta3.45
para3.44
-CH₃ortho3.91ortho > meta > para wordpress.com
meta4.27
para4.37
-H(Benzoic Acid)4.20

Coupling Strategies for 4-(1H-1,2,3-benzotriazol-1-yl)benzoic acid Synthesis

The final stage in synthesizing the target molecule involves forming the N-C bond between the N1 position of the benzotriazole ring and the C4 position of the benzoic acid ring. This is typically achieved through N-arylation reactions.

One effective protocol involves the copper-catalyzed intramolecular N-arylation of o-chloro-1,2,3-benzotriazenes. nih.gov In this two-step process, an o-chloroaniline is first converted to a benzotriazene intermediate, which then undergoes cyclization mediated by a copper(I) iodide/caesium carbonate system to form the N-aryl benzotriazole. nih.govtsijournals.com

Other advanced methods include palladium-catalyzed intramolecular amination via C-H activation. organic-chemistry.org Metal-free conditions have also been developed, for example, using diaryliodonium salts for the N-arylation of benzotriazoles. researchgate.net A direct intermolecular approach would involve a cross-coupling reaction, such as an Ullmann condensation or Buchwald-Hartwig amination, between 1H-benzotriazole and a 4-halobenzoic acid derivative (e.g., methyl 4-iodobenzoate (B1621894) followed by hydrolysis). While specific examples for the direct synthesis of this compound are not abundant in the provided literature, these established N-arylation methods represent the most logical and viable pathways to the final product.

Direct N-Arylation Approaches

Direct N-arylation represents a common and efficient method for the formation of the N-C bond between the benzotriazole ring and the benzoic acid moiety. This typically involves the coupling of benzotriazole with a 4-substituted benzoic acid derivative, such as 4-halobenzoic acid or 4-fluorobenzoic acid.

One of the most established methods for this transformation is the Ullmann condensation, a copper-catalyzed reaction. wikipedia.org In a typical Ullmann-type reaction, benzotriazole is reacted with a 4-halobenzoic acid in the presence of a copper catalyst and a base at elevated temperatures. wikipedia.org The choice of catalyst, base, solvent, and temperature can significantly influence the reaction's efficiency and the ratio of N1 to N2 isomers. Modern variations of the Ullmann reaction may employ soluble copper catalysts with ligands such as diamines or acetylacetonates (B15086760) to facilitate the reaction under milder conditions. wikipedia.org

Another prominent direct N-arylation strategy involves the use of palladium catalysts. These cross-coupling reactions, akin to the Buchwald-Hartwig amination, can offer high yields and regioselectivity. organic-chemistry.org

Multi-Step Synthesis via Intermediate Precursors

Multi-step syntheses offer an alternative route to this compound, often starting from more readily available precursors. A common strategy involves the synthesis of the benzotriazole ring from a substituted o-phenylenediamine.

For instance, a plausible multi-step synthesis could commence with 4-aminobenzoic acid. The synthesis of benzotriazole itself can be achieved by the reaction of o-phenylenediamine with sodium nitrite in an acidic medium, such as acetic acid. google.comslideshare.net This reaction proceeds through the diazotization of one of the amino groups, followed by intramolecular cyclization. A similar principle could be applied to a derivative of 4-aminobenzoic acid that also contains an ortho-amino group.

Another potential multi-step approach could start from 4-nitrobenzoic acid. The nitro group can be reduced to an amino group, followed by the introduction of a second amino group at the ortho position. This resulting di-amino benzoic acid could then be cyclized to form the benzotriazole ring.

A related synthetic strategy has been demonstrated for a similar triazole derivative, 4-(4-hydroxymethyl-1H-1,2,3-triazol-1-yl)benzoic acid, which was synthesized via a copper(I)-catalyzed cycloaddition between 4-azidobenzoic acid and propargyl alcohol. nih.gov This suggests that a multi-step pathway involving an azide (B81097) intermediate could also be a viable route for the synthesis of the target molecule.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often varied include the choice of catalyst, solvent, base, temperature, and reaction time.

In copper-catalyzed N-arylation reactions, the nature of the copper source (e.g., CuI, Cu2O, or copper nanoparticles) and the presence and type of ligand can have a profound impact on the reaction outcome. soton.ac.uk The choice of base is also critical, with common bases including potassium carbonate, cesium carbonate, and various organic amines. Solvents for these reactions are typically polar and high-boiling, such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or N-methyl-2-pyrrolidone (NMP).

For instance, in a study focused on the synthesis of benzotriazole derivatives, the reaction of benzotriazole with substituted benzoic acids was carried out in the presence of a coupling agent. nih.gov The optimization of such reactions would involve screening different coupling agents, solvents, and bases to achieve the highest possible yield.

Systematic studies to optimize these parameters can lead to significant improvements in reaction efficiency, reduced reaction times, and milder reaction conditions, making the synthesis more practical and scalable.

Derivatization and Analogue Synthesis of this compound

The chemical structure of this compound offers multiple sites for modification, allowing for the synthesis of a wide range of derivatives and analogues with potentially altered properties.

Modification of the Carboxylic Acid Group

The carboxylic acid group is a prime target for derivatization, readily undergoing reactions to form esters, amides, and other related functional groups.

Esterification: Esters of this compound can be synthesized through standard esterification procedures. This typically involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride by treatment with thionyl chloride or oxalyl chloride, which then readily reacts with an alcohol to form the corresponding ester. soton.ac.uk A novel method for the synthesis of benzotriazolyl alkyl esters from N-acylbenzotriazoles and dichloromethane (B109758) has also been reported. wikipedia.orgsoton.ac.uk

Amide Formation: The synthesis of amides from this compound can be achieved by coupling the carboxylic acid with a primary or secondary amine. This reaction is often facilitated by the use of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt). nih.govnih.gov The formation of N-acylbenzotriazoles as activated intermediates is a common strategy to facilitate amide bond formation. thieme-connect.comarkat-usa.org

Below is a table summarizing various synthetic approaches for the modification of the carboxylic acid group:

DerivativeReagents and Conditions
Esters Alcohol, Acid Catalyst (e.g., H₂SO₄), Heat
1. SOCl₂ or (COCl)₂; 2. Alcohol, Base
N-Acylbenzotriazole, Dichloromethane, Base
Amides Amine, Coupling Agent (e.g., DCC, EDC), Additive (e.g., HOBt)
1. SOCl₂ or (COCl)₂; 2. Amine, Base
N-Acylbenzotriazole, Amine

Substitutions on the Benzotriazole Ring System

The benzotriazole ring system can be substituted with various functional groups to modulate the electronic and steric properties of the molecule. Electrophilic aromatic substitution reactions can be employed to introduce substituents such as nitro, halogen, or alkyl groups onto the benzene ring of the benzotriazole moiety.

For example, nitration of benzotriazole derivatives can be achieved using a mixture of nitric acid and sulfuric acid. The position of nitration will be directed by the existing substituents on the ring. Subsequent reduction of the nitro group can then provide an amino-substituted derivative. The synthesis of amino, azido, and nitro-substituted derivatives of 1H-benzotriazole has been reported for applications in high-energy materials. mdpi.comorganic-chemistry.org These methods could potentially be adapted to introduce such substituents onto the benzotriazole ring of this compound.

Isomeric Variants and their Synthesis

The N-arylation of benzotriazole can lead to the formation of two positional isomers: the 1-substituted (1H) and the 2-substituted (2H) isomers. The ratio of these isomers is influenced by several factors, including the nature of the arylating agent, the reaction conditions, and the presence of substituents on the benzotriazole ring.

The synthesis of the isomeric 4-(2H-1,2,3-benzotriazol-2-yl)benzoic acid would require specific synthetic strategies that favor N2-arylation. It has been reported that certain reaction conditions or the use of specific catalysts can influence the regioselectivity of the N-arylation of benzotriazole. For instance, in some cases, the 2-aryl isomer can be the major product.

A study on benzotriazole derivatives as PPAR agonists involved the synthesis of [4-(2H-1,2,3-benzotriazol-2-yl)phenoxy]alkanoic acids, indicating that synthetic routes to the 2H-isomer are established. nih.gov The synthesis of 2H-benzotriazole UV absorbers often involves the diazotization of a substituted o-nitroaniline followed by reduction. mdpi.com This approach could potentially be adapted for the synthesis of 4-(2H-1,2,3-benzotriazol-2-yl)benzoic acid by starting with an appropriately substituted aniline (B41778) derivative.

Advanced Structural Elucidation and Spectroscopic Characterization of 4 1h 1,2,3 Benzotriazol 1 Yl Benzoic Acid

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a crystalline solid. While a specific crystal structure for 4-(1H-1,2,3-benzotriazol-1-yl)benzoic acid is not widely reported in publicly accessible databases, its molecular geometry, crystal packing, and tautomeric form can be inferred from the analysis of closely related structures containing the 1-substituted benzotriazole (B28993) moiety.

Determination of Molecular Geometry and Conformation

The molecular geometry of this compound is defined by the spatial relationship between its two primary components: the planar benzotriazole ring system and the phenyl ring of the benzoic acid.

Benzotriazole Moiety : The benzotriazole ring system itself is inherently planar. nih.gov In related crystal structures, the fusion of the benzene (B151609) and triazole rings results in a rigid, flat structure with minimal deviation of the constituent atoms from the mean plane. researchgate.net

Benzoic Acid Moiety : The carboxylic acid group is typically coplanar, or nearly coplanar, with the benzene ring to which it is attached. This planarity is favored by the delocalization of π-electrons.

Analysis of Crystal Packing and Unit Cell Parameters

The arrangement of molecules in a crystal lattice is governed by intermolecular forces. For this compound, the primary interactions would be hydrogen bonding and π-π stacking.

Hydrogen Bonding : The carboxylic acid group is a strong hydrogen bond donor (-OH) and acceptor (C=O). This typically leads to the formation of hydrogen-bonded dimers, where two molecules are linked in a head-to-head fashion via O-H···O interactions. This is a very common and stable motif in the crystal structures of carboxylic acids.

π-π Stacking : The electron-rich aromatic surfaces of the benzotriazole and benzoic acid rings can participate in π-π stacking interactions, further stabilizing the crystal lattice.

Unit Cell Parameters : While specific unit cell parameters for the target compound are not available, related benzotriazole derivatives crystallize in common crystal systems like monoclinic. For instance, Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate crystallizes in the monoclinic C2/c space group, and 1-(1H-1,2,3-Benzotriazol-1-yl)-2-(4-methoxyphenyl)ethanone crystallizes in the monoclinic P2₁/c space group. researchgate.netescholarship.org It is plausible that this compound would adopt a similar crystal system.

Table 1: Representative Crystal Data for Related Benzotriazole Derivatives
Parameter1-(1H-1,2,3-Benzotriazol-1-yl)-2-(4-methoxyphenyl)ethanone researchgate.netEthyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate escholarship.org
Crystal System MonoclinicMonoclinic
Space Group P2₁/cC2/c
a (Å) 5.420920.6734
b (Å) 24.489411.9284
c (Å) 10.05559.3420
β (°) ** 98.552111.770
Volume (ų) **1320.072139.44

Investigation of Tautomeric Forms in the Solid State

The name 4-(1H -1,2,3-benzotriazol-1-yl)benzoic acid explicitly defines the tautomeric form, indicating that the substituent is attached to the N1 position of the triazole ring. Single-crystal X-ray diffraction would unequivocally confirm this connectivity. In the vast majority of reported structures, substitution at a nitrogen atom of benzotriazole occurs at the N1 position, which is generally the more thermodynamically stable isomer compared to the N2-substituted counterpart. The solid-state structure would therefore be expected to consist exclusively of the 1-substituted tautomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for confirming the chemical structure of a molecule in solution, providing detailed information about the chemical environment of each nucleus.

¹H and ¹³C NMR Spectral Interpretation for Structural Confirmation

The proton (¹H) and carbon-13 (¹³C) NMR spectra of this compound can be predicted by analyzing its constituent parts. The molecule possesses two distinct aromatic systems, each with C₂ᵥ symmetry, leading to characteristic signal patterns.

¹H NMR Spectrum: The spectrum would display signals corresponding to the aromatic protons of both rings and the acidic proton of the carboxyl group.

Benzoic Acid Protons : The four protons on the benzoic acid ring form an AA'BB' system, which often appears as two distinct doublets. The protons ortho to the electron-withdrawing carboxyl group (and ortho to the benzotriazole substituent) would be the most deshielded. The protons meta to the carboxyl group would appear at a slightly higher field.

Benzotriazole Protons : The four protons on the benzo- portion of the benzotriazole ring also form an AA'BB' system, appearing as two multiplets or complex doublets. chemicalbook.com

Carboxylic Acid Proton : A broad singlet would be observed at a very low field (typically >10 ppm), characteristic of a carboxylic acid proton.

¹³C NMR Spectrum: The ¹³C NMR spectrum would show distinct signals for each unique carbon atom.

Carboxyl Carbon : The C=O carbon of the carboxylic acid would appear as a single, deshielded peak, typically in the range of 165-175 ppm.

Aromatic Carbons : The spectrum would feature signals for the ten aromatic carbons. The carbon atoms directly attached to nitrogen (in the triazole ring) and the ipso-carbon of the benzoic acid ring attached to the triazole would be significantly influenced by the heteroatoms. Carbons C3a and C7a of the benzotriazole moiety, being attached to two nitrogen atoms, are highly characteristic.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in DMSO-d₆
Assignment Predicted ¹H NMR (ppm) Predicted ¹³C NMR (ppm) Rationale
Carboxylic Acid (COOH)~13.0 (s, 1H)~167Typical range for benzoic acids. rsc.org
Benzoic Acid (ortho to COOH)~8.2 (d, 2H)~131Deshielded by adjacent COOH and benzotriazole N.
Benzoic Acid (meta to COOH)~8.0 (d, 2H)~129Less deshielded than ortho protons.
Benzotriazole (H4/H7)~8.1 (m, 2H)~120 / ~128From reference benzotriazole spectra. chemicalbook.com
Benzotriazole (H5/H6)~7.6 (m, 2H)~125 / ~112From reference benzotriazole spectra. chemicalbook.com
Quaternary Carbons-Multiple signalsIncludes ipso-carbons and bridgehead carbons (C3a, C7a).

Note: These are estimated values based on substituent effects and data from similar compounds. Actual experimental values may vary.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity

Two-dimensional NMR experiments are crucial for unambiguously assigning the signals from the ¹H and ¹³C spectra and confirming the connectivity between the two ring systems.

COSY (Correlation Spectroscopy) : A ¹H-¹H COSY spectrum would establish proton-proton coupling networks. It would show clear cross-peaks between adjacent protons on the benzoic acid ring and between adjacent protons on the benzotriazole ring, confirming the assignments within each aromatic system.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates each proton with the carbon atom to which it is directly attached. It would allow for the definitive assignment of each protonated aromatic carbon signal in the ¹³C spectrum by linking it to its corresponding, already-assigned proton from the ¹H spectrum.

A correlation between the protons on the benzoic acid ring (ortho to the substituent) and the ipso-carbon of the benzotriazole ring (C7a), confirming the N-C bond between the two moieties.

Correlations from the protons on the benzotriazole ring (H4 and H7) to the bridgehead carbons (C3a and C7a).

Correlations from the protons ortho to the carboxyl group to the carboxyl carbon (C=O).

These combined 2D NMR techniques would provide unequivocal evidence for the structure of this compound, confirming the N1-substitution pattern and allowing for the complete assignment of all proton and carbon signals.

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides profound insights into the molecular structure, functional groups, and conformational aspects of this compound.

The infrared and Raman spectra of this compound are characterized by distinct absorption bands corresponding to its constituent functional groups: the carboxylic acid moiety, the disubstituted benzene ring, and the benzotriazole ring system. By analyzing the spectra of related compounds such as benzoic acid and benzotriazole derivatives, the characteristic vibrational modes can be assigned. mdpi.comnih.gov

The carboxylic acid group exhibits a prominent C=O stretching vibration, typically observed in the region of 1700-1750 cm⁻¹. The O-H stretching of the carboxylic acid dimer often appears as a broad band in the 2500-3300 cm⁻¹ region of the IR spectrum. The C-O stretching and O-H bending modes are also characteristic and are expected in the ranges of 1200-1300 cm⁻¹ and 900-950 cm⁻¹, respectively.

The benzotriazole ring system presents several characteristic vibrations. The N-N stretching and N=N stretching vibrations of the triazole ring are typically found in the 1200-1400 cm⁻¹ and 1500-1600 cm⁻¹ regions, respectively. The C-H stretching vibrations of the aromatic rings (both the benzoic acid and benzotriazole moieties) are expected in the 3000-3100 cm⁻¹ range. The out-of-plane C-H bending vibrations are sensitive to the substitution pattern and are expected below 900 cm⁻¹.

Functional GroupVibrational ModeExpected Wavenumber Range (cm⁻¹)Technique
Carboxylic AcidO-H Stretch (dimer)2500-3300 (broad)IR
Carboxylic AcidC=O Stretch1700-1750IR, Raman
Carboxylic AcidC-O Stretch1200-1300IR
Carboxylic AcidO-H Bend900-950IR
Aromatic RingsC-H Stretch3000-3100IR, Raman
BenzotriazoleN=N Stretch1500-1600IR, Raman
BenzotriazoleN-N Stretch1200-1400IR, Raman
Aromatic RingsC-H Out-of-plane Bend< 900IR

The relative orientation of the benzoic acid and benzotriazole rings can be inferred from subtle shifts in the vibrational frequencies and the appearance of specific bands in the low-frequency region of the Raman spectrum. Torsional modes and other skeletal vibrations are sensitive to the dihedral angle between the two ring systems. Theoretical calculations, such as Density Functional Theory (DFT), can be employed to predict the vibrational spectra for different conformers and compare them with experimental data to determine the most stable conformation in the solid state. For a related compound, 1-(1H-1,2,3-Benzotriazol-1-yl)-2-(4-methoxyphenyl)ethanone, the dihedral angle between the benzotriazole and benzene rings was found to be 76.21(3)°. researchgate.net A similar non-planar conformation is expected for this compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of this compound through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides the exact mass of the molecular ion, which allows for the determination of the elemental composition with high accuracy. The calculated exact mass of this compound (C₁₃H₉N₃O₂) is 239.0695. HRMS analysis would be expected to yield a measured mass very close to this value, confirming the molecular formula.

The fragmentation pattern in the mass spectrum provides a fingerprint of the molecule's structure. Based on the known fragmentation of benzoic acid and benzotriazole derivatives, the following fragmentation pathways can be predicted for this compound under electron ionization (EI):

Loss of CO₂: A common fragmentation pathway for benzoic acids is the loss of a carboxyl group as CO₂ (44 Da), leading to a fragment ion corresponding to the benzotriazolyl-phenyl cation. docbrown.info

Loss of N₂: The benzotriazole moiety can lose a molecule of nitrogen (N₂, 28 Da), which is a characteristic fragmentation for many nitrogen-containing heterocyclic compounds.

Cleavage of the C-N bond: The bond connecting the benzoic acid moiety to the benzotriazole ring can cleave, leading to fragments corresponding to the benzotriazolyl radical and the carboxyphenyl cation, or vice versa.

Further Fragmentation: The initial fragments can undergo further fragmentation, such as the loss of CO from the carboxyphenyl cation to form a phenyl cation. docbrown.info

m/zPredicted Fragment IonNeutral Loss
239[M]⁺-
195[M - CO₂]⁺CO₂ (44 Da)
211[M - N₂]⁺N₂ (28 Da)
121[C₇H₅O₂]⁺C₆H₄N₃ radical
119[C₆H₅N₃]⁺C₇H₄O₂ radical
93[C₆H₅N]⁺CO, N₂
77[C₆H₅]⁺CO₂, C₆H₄N₃ radical

Thermal Analysis Techniques

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are crucial for determining the thermal stability, melting point, and decomposition behavior of this compound.

A study on the closely related compound 1,2,3‐Benzotriazole 4‐hydroxybenzoic acid (BTHBA) showed that the compound is stable up to a certain temperature, after which it undergoes decomposition. researchgate.net A similar behavior is expected for this compound.

A typical TGA curve would show a stable baseline until the onset of decomposition, at which point a significant weight loss would be observed. The temperature at which this weight loss begins indicates the decomposition temperature of the compound. DSC analysis would reveal thermal transitions such as melting. A sharp endothermic peak in the DSC thermogram would correspond to the melting point of the compound. For other benzotriazole derivatives, melting is not always accompanied by immediate decomposition. nih.gov The thermal analysis of N,N'-bis(1H-benzotriazole) dodecanedioic acid acethydrazide (B32501) (DA) blended with poly(L-lactic acid) (PLLA) showed that the PLLA/DA samples had a higher thermal decomposition temperature than neat PLLA, suggesting that the benzotriazole moiety can enhance thermal stability. vot.pl

TechniqueParameter MeasuredExpected Observation
TGAWeight Loss vs. TemperatureStable baseline followed by a sharp weight loss at the decomposition temperature.
DSCHeat Flow vs. TemperatureA sharp endothermic peak corresponding to the melting point. Possible exothermic peaks related to decomposition at higher temperatures.

Thermogravimetric Analysis (TGA) for Decomposition Pathways

Thermogravimetric analysis would be employed to determine the thermal stability of this compound. By monitoring the mass of the sample as a function of increasing temperature, the decomposition profile can be established. This analysis would identify the onset temperature of decomposition, the temperature of maximum weight loss, and the percentage of residual mass at the end of the experiment. The decomposition of a molecule with this structure would likely occur in multiple stages, potentially involving the loss of the carboxylic acid group as carbon dioxide and water, followed by the breakdown of the benzotriazole ring system at higher temperatures. A detailed analysis would require experimental data to populate a table showing the temperature ranges and corresponding mass loss for each decomposition step.

Interactive Data Table: TGA Decomposition Stages (Hypothetical Data)

Decomposition Stage Temperature Range (°C) Weight Loss (%) Probable Lost Fragment(s)
1 Data not available Data not available CO2, H2O
2 Data not available Data not available N2
3 Data not available Data not available Aromatic ring fragments

| Final Residue | > Temp | Data not available | Char |

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry would be utilized to investigate the thermal transitions of this compound. This technique measures the difference in heat flow between the sample and a reference as a function of temperature. A DSC thermogram would reveal key thermal events such as melting (an endothermic peak) and any polymorphic phase transitions or crystallization events (exothermic peaks). The melting point is a critical indicator of purity. The enthalpy of fusion, calculated from the area of the melting peak, provides information about the energy required to disrupt the crystal lattice. Without experimental data, specific values for these transitions cannot be provided.

Interactive Data Table: DSC Thermal Transition Data (Hypothetical Data)

Thermal Event Onset Temperature (°C) Peak Temperature (°C) Enthalpy (J/g)

To provide a scientifically accurate and detailed article as requested, experimental TGA and DSC data for this compound is essential.

Based on a thorough review of the available scientific literature, detailed experimental data specifically describing the supramolecular chemistry and non-covalent interactions of this compound is not sufficiently available to construct an article that meets the specified requirements.

Research providing crystallographic data or an in-depth analysis of the solid-state packing, which is essential for a definitive description of hydrogen bonding networks and aromatic stacking interactions for this specific compound, could not be located. While studies on related but structurally distinct molecules—such as those containing a triazole instead of a benzotriazole ring, or different benzotriazole derivatives—do exist, extrapolating their specific supramolecular arrangements to this compound would be speculative and would not adhere to the strict, compound-specific focus of the request.

Therefore, it is not possible to generate the requested detailed article at this time. A comprehensive analysis would require dedicated crystallographic studies of this compound to be published.

Supramolecular Chemistry and Non Covalent Interactions of 4 1h 1,2,3 Benzotriazol 1 Yl Benzoic Acid

Halogen Bonding and Other Non-Covalent Interactions

The benzotriazole (B28993) ring, with its electron-rich nitrogen atoms and π-system, and the benzoic acid group, with its electron-withdrawing carboxyl group, create a molecule with distinct electronic domains. This electronic distribution facilitates a variety of weak intermolecular contacts that contribute to the formation of a stable, extended crystalline lattice.

Self-Assembly into Supramolecular Architectures

The self-assembly of 4-(1H-1,2,3-benzotriazol-1-yl)benzoic acid into intricate supramolecular architectures is a direct consequence of the interplay of various non-covalent interactions. The crystal structure of this compound has been determined, providing valuable insights into its packing and the forces governing its assembly.

Crystal System Data for this compound
Formula C₉H₇N₃O₂
Crystal System Monoclinic
Space Group P 1 21/c 1
a (Å) 4.8058
b (Å) 5.4704
c (Å) 31.7944
α (°) 90
β (°) 90.687
γ (°) 90
Reference Zhang, N.-N. et al. (2017) nih.gov

The one-dimensional chains of this compound molecules are further organized into two-dimensional layers or sheets. This lateral assembly is mediated by a combination of weaker non-covalent interactions. These include C—H···N and C—H···O hydrogen bonds, where hydrogen atoms on the aromatic rings interact with the nitrogen atoms of the benzotriazole moiety and the oxygen atoms of the carboxyl groups of adjacent chains.

Furthermore, π-π stacking interactions between the aromatic rings of the benzotriazole and benzoic acid components contribute significantly to the cohesion of these 2D structures. The offset or slipped-parallel arrangement of these aromatic systems maximizes attractive electrostatic and dispersion forces, leading to the formation of stable, extended sheets.

Coordination Chemistry and Metal Complexation of 4 1h 1,2,3 Benzotriazol 1 Yl Benzoic Acid

Ligating Behavior of 4-(1H-1,2,3-benzotriazol-1-yl)benzoic acid

The ligating behavior of this compound is characterized by the ability of both the carboxylate and the benzotriazole (B28993) groups to participate in coordination with metal centers. This dual functionality allows the ligand to act as a versatile building block in the construction of coordination compounds.

The carboxylate group of this compound can adopt several coordination modes, which significantly influences the final structure of the resulting metal complex. These modes include:

Monodentate: In this mode, only one of the carboxylate oxygen atoms binds to a single metal center.

Bidentate: Both oxygen atoms of the carboxylate group can chelate to the same metal ion, forming a stable ring structure.

Bridging: The carboxylate group can bridge two or more metal centers. A common bridging mode is the syn-syn bridging fashion, which is frequently observed in the formation of paddle-wheel-like dinuclear units, particularly with Cu(II) ions. mdpi.com In such structures, four carboxylate ligands bridge two copper ions.

The specific coordination mode adopted by the carboxylate group is influenced by several factors, including the nature of the metal ion, the solvent system used, and the presence of other coordinating ligands.

The benzotriazole moiety possesses three nitrogen atoms (N1, N2, and N3) that can potentially act as donor sites for metal coordination. However, in the case of 1-substituted benzotriazoles like this compound, the N1 position is blocked by the benzoic acid group. Therefore, coordination typically occurs through the N2 or N3 atoms of the triazole ring. The specific nitrogen atom involved in coordination can be influenced by steric and electronic factors. In many benzotriazole derivatives, coordination to metal ions has been observed through the nitrogenous part of the ligand. sapub.org

The most interesting and structurally diverse complexes are formed when both the carboxylate and the benzotriazole moieties of this compound participate in coordination. This hybrid coordination allows the ligand to bridge multiple metal centers in various ways, leading to the formation of one-, two-, or three-dimensional coordination polymers. For instance, the carboxylate group might coordinate to one metal center while the benzotriazole nitrogen coordinates to another, effectively linking metal ions into extended networks. In some cases, the ligand can exhibit a μ3-O,O,N bridging mode, where it links three metal centers. nih.gov

Synthesis of Metal Complexes and Coordination Polymers

The synthesis of metal complexes and coordination polymers with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent system, often under elevated temperatures.

This compound and its derivatives have been shown to react with a range of divalent 3d-transition metal ions to form coordination polymers and complexes. sapub.orgresearchgate.netresearchgate.net The choice of the metal ion plays a crucial role in determining the final structure and properties of the resulting compound.

Metal IonTypical Coordination EnvironmentResulting StructureReference
Cd(II) Octahedral1D chains or 2D layered structures researchgate.netnih.gov
Cu(II) Square-based pyramidal or distorted octahedralPaddle-wheel-like dimers, 1D chains, or 3D frameworks mdpi.comnih.gov
Zn(II) Tetrahedral or octahedralMononuclear complexes, 1D chains, or 2D networks nih.govresearchgate.netnih.gov
Co(II) Tetrahedral or octahedral1D chains or 3D networks nih.govrsc.org
Ni(II) OctahedralMononuclear complexes or 2D networks rsc.orgasianpubs.orgresearchgate.net
Mn(II) Octahedral1D polymers or 2D layers researchgate.netrsc.org

This table presents typical coordination environments and resulting structures based on studies of benzotriazole and benzoic acid derivatives with the respective metal ions.

Solvothermal and hydrothermal methods are widely employed for the synthesis of coordination polymers and MOFs using ligands like this compound. nih.govmdpi.com These methods involve heating the reaction mixture in a sealed vessel, which allows for the use of solvents above their boiling points, leading to increased solubility of reactants and promoting the crystallization of the product.

Hydrothermal Synthesis: This method uses water as the solvent. It is a common technique for the in-situ synthesis of ligands and the formation of coordination polymers. figshare.com

Solvothermal Synthesis: This method employs organic solvents or mixtures of organic solvents and water. The choice of solvent can significantly influence the resulting crystal structure and morphology of the coordination polymer. rsc.orgresearchgate.net For example, the use of N,N-dimethylformamide (DMF) is common in the synthesis of MOFs.

The reaction temperature and duration are critical parameters in both methods and are often optimized to obtain high-quality single crystals suitable for X-ray diffraction analysis.

Influence of pH and Solvent on Product Formation

The formation of coordination compounds with this compound is significantly influenced by the pH of the reaction medium and the nature of the solvent system employed. These factors dictate the deprotonation state of the carboxylic acid group and can influence the coordination behavior of the benzotriazole ring, thereby directing the assembly of specific structural motifs.

Influence of pH: The pH of the reaction solution is a critical parameter that governs the deprotonation of the carboxylic acid group of the this compound ligand. At low pH values, the ligand exists predominantly in its protonated form, which can affect its coordination ability and the dimensionality of the resulting network. As the pH increases, the carboxylic acid group deprotonates to form a carboxylate, which is a more effective coordinating group. This change in the ligand's charge and coordination propensity can lead to the formation of different coordination polymers. For instance, in studies involving a structurally related ligand, 5-(1H-1,2,4-triazol-1-yl)-1,3-benzenedicarboxylic acid (H2L), variations in pH resulted in the formation of two distinct zinc(II) coordination polymers. At a pH of 3.5, a 2D layer structure was formed, whereas at a higher pH of 5.5, a more complex 3D coordination network was obtained. researchgate.net This demonstrates that subtle changes in pH can have a profound impact on the final topology of the coordination polymer. researchgate.net The specific pH values for optimal synthesis of coordination compounds with this compound would need to be determined empirically for each metal-ligand system.

Structural Characterization of Metal-Organic Compounds

Single Crystal X-ray Diffraction of Coordination Compounds

Single crystal X-ray diffraction (SC-XRD) is the most powerful technique for the unambiguous determination of the crystal structures of coordination compounds. This method allows for the precise mapping of electron density within a single crystal, from which the positions of individual atoms can be determined with high accuracy. For coordination polymers based on ligands like this compound, SC-XRD reveals critical structural details, including:

Coordination Environment of the Metal Ion: The geometry around the metal center (e.g., tetrahedral, square planar, octahedral) and the coordination numbers are determined.

Coordination Modes of the Ligand: It elucidates how the this compound ligand binds to the metal ions. The carboxylate group can coordinate in a monodentate, bidentate chelating, or bidentate bridging fashion. The nitrogen atoms of the benzotriazole ring can also participate in coordination.

Network Dimensionality: SC-XRD determines whether the resulting structure is a 1D chain, a 2D layer, or a 3D framework.

Supramolecular Interactions: It provides information on non-covalent interactions such as hydrogen bonding and π-π stacking, which play a significant role in the stability and packing of the crystal structure.

While specific crystal structures for coordination compounds of this compound are not widely reported in the available literature, studies on analogous systems provide insight into the expected structural features. For example, in a silver(I) coordination polymer based on 1-(4-pyridylmethyl)-1H-benzotriazole, SC-XRD revealed a double-helical 1D chain structure. benthamopenarchives.com In another example, the crystal structures of metal complexes with 1,3,5-tris[(1H-benzotriazol-1-yl)methyl]-2,4,6-triethylbenzene have been determined, showing complex 3D arrangements. nih.govresearchgate.net

A summary of crystallographic data for a related benzotriazole-containing ligand is presented in the table below to illustrate the type of information obtained from SC-XRD studies.

Compound Formula Crystal System Space Group Unit Cell Parameters Ref.
1,3,5-tris[(1H-benzotriazol-1-yl)methyl]-2,4,6-triethylbenzeneC₃₃H₃₃N₉OrthorhombicP2₁2₁2₁a = 10.34 Å, b = 17.89 Å, c = 18.23 Å nih.gov

Topological Analysis of Coordination Networks

The topology of a coordination network is determined by the coordination geometry of the metal ion and the connectivity of the organic ligand. The this compound ligand can act as a linker connecting multiple metal centers. The number of metal centers it connects to (its connectivity) will depend on its coordination mode. For instance, if both the carboxylate group and the benzotriazole ring coordinate to different metal centers, the ligand can act as a ditopic linker.

Different topologies can be achieved by varying the synthesis conditions. In a study of zinc coordination polymers with a carboxylate functionalized triazole derivative, a change in pH led to the formation of compounds with different topologies. researchgate.net At a lower pH, a 2D layer with a 6³ topology was formed, while at a higher pH, a 3D network with a more complex (4.6²)₂(4².6⁹.8³.10) topology was observed. researchgate.net This highlights the role of synthesis parameters in directing the formation of specific network topologies. Common topologies observed in coordination polymers include dia (diamondoid), pcu (primitive cubic), and sql (square lattice). The specific topology of a coordination polymer derived from this compound would be determined through single crystal X-ray diffraction analysis.

Functional Applications of Metal Complexes

The coordination complexes and polymers derived from this compound have the potential for a range of functional applications, primarily driven by the ability to create porous materials with tailored properties and to incorporate functionalities that give rise to interesting electronic and optical behaviors.

Design of Metal-Organic Frameworks (MOFs) with Specific Porosity

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters bridged by organic ligands. The use of this compound as a ligand offers the potential to design MOFs with specific pore sizes and functionalities. The principles of reticular synthesis, which involve the selection of appropriate metal-based secondary building units (SBUs) and organic linkers with specific geometries, can be applied to create MOFs with desired topologies and pore characteristics. ucla.edu

The porosity of a MOF is determined by the length and rigidity of the organic linker and the coordination geometry of the metal SBU. The benzotriazole and benzoic acid moieties in the ligand provide a rigid backbone, which is advantageous for creating robust porous structures. By systematically varying the metal ion or introducing other auxiliary ligands, it is possible to tune the pore size and shape of the resulting MOF. The design of MOFs with specific porosity is crucial for applications such as gas storage and separation, where the pore dimensions and surface chemistry dictate the selective adsorption of different gas molecules. While specific MOFs based on this compound are not extensively documented, the general principles of MOF design suggest its suitability as a building block for such materials. ucla.edu

Exploration of Electronic and Optical Properties of Coordination Polymers

Coordination polymers incorporating ligands with aromatic and heterocyclic components, such as this compound, often exhibit interesting electronic and optical properties, including luminescence. The photoluminescence of these materials can originate from the organic ligand itself (intraligand transitions), from the metal center (metal-centered transitions), or from charge transfer between the metal and the ligand (metal-to-ligand charge transfer, MLCT, or ligand-to-metal charge transfer, LMCT).

Computational Chemistry and Theoretical Investigations of 4 1h 1,2,3 Benzotriazol 1 Yl Benzoic Acid

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure and properties of molecules. By approximating the many-electron Schrödinger equation, DFT allows for the accurate calculation of molecular properties at a manageable computational cost. For 4-(1H-1,2,3-benzotriazol-1-yl)benzoic acid, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are used to elucidate its fundamental chemical nature. mdpi.com

Geometry Optimization and Conformational Analysis

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. This process systematically alters the molecular geometry to find the configuration with the minimum energy on the potential energy surface. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that define its structure.

A key aspect of the conformational analysis of this molecule is the dihedral angle between the benzotriazole (B28993) ring system and the benzoic acid moiety. Due to potential steric hindrance and electronic effects, these two rings are generally not expected to be perfectly coplanar. Theoretical calculations for similar benzotriazole derivatives have shown significant dihedral angles between aromatic systems. researchgate.net For instance, in (1H-1,2,3-benzotriazol-1-yl)methyl benzoate, the dihedral angle between the phenyl and benzotriazole rings is 76.80°. researchgate.net In the case of this compound, the optimized geometry would likely reveal a twisted conformation, which is a balance between conjugative stabilization (favoring planarity) and steric repulsion.

Illustrative Optimized Geometrical Parameters

Note: The following data is illustrative for a molecule of this type and is not derived from a specific published study on this compound.

ParameterBond/AngleIllustrative Value
Bond LengthC-N (Triazole-Phenyl)~1.40 Å
C=O (Carboxyl)~1.22 Å
O-H (Carboxyl)~0.97 Å
N=N (Triazole)~1.32 Å
Bond AngleC-N-C~120°
O=C-O~123°
Dihedral AngleBenzotriazole-Benzoic Acid~40-60°

Electronic Structure and Frontier Molecular Orbitals (FMOs)

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive.

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzotriazole ring system, which can donate electrons. Conversely, the LUMO is likely distributed over the benzoic acid moiety, particularly the carboxyl group, which has electron-accepting character. This distribution dictates the molecule's behavior in charge-transfer interactions. Computational studies on related benzotriazole and benzoic acid derivatives consistently show this separation of FMOs. researchgate.net

Illustrative Frontier Molecular Orbital Properties

Note: The following data is illustrative and not from a specific published study on this compound.

ParameterIllustrative Value
HOMO Energy-6.5 eV
LUMO Energy-2.1 eV
HOMO-LUMO Energy Gap (ΔE)4.4 eV

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting the sites of electrophilic and nucleophilic attack. The MEP map uses a color scale to denote different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent areas with intermediate potential.

In the MEP map of this compound, the most negative potential (red) would be expected around the oxygen atoms of the carboxylic acid group and the nitrogen atoms of the benzotriazole ring, highlighting these as the primary sites for interaction with electrophiles or for hydrogen bonding. The most positive potential (blue) would be located around the hydroxyl hydrogen of the carboxylic acid, making it the most likely site for nucleophilic attack or deprotonation. researchgate.net

Prediction of Spectroscopic Parameters

Computational chemistry allows for the simulation of various types of spectra, which can be used to interpret experimental data or to predict the spectroscopic properties of novel compounds.

Computational ¹H and ¹³C NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, allows for the accurate prediction of ¹H and ¹³C NMR chemical shifts. mdpi.com These calculated shifts are then compared to experimental spectra to confirm the molecular structure.

For this compound, the ¹H NMR spectrum would show distinct signals for the protons on the benzotriazole ring and the benzoic acid ring. The protons on the benzoic acid ring adjacent to the carboxyl group are expected to be the most deshielded (highest ppm value) due to the electron-withdrawing nature of the carboxyl group. The carboxylic acid proton itself would appear as a broad singlet at a very high chemical shift, typically above 10 ppm. docbrown.info The ¹³C NMR spectrum would similarly show characteristic peaks for the carboxyl carbon and the carbons of the two aromatic rings.

Illustrative Predicted NMR Chemical Shifts (δ, ppm) relative to TMS

Note: The following data is illustrative and not from a specific published study on this compound.

Atom TypeIllustrative ¹H Chemical Shift (ppm)Illustrative ¹³C Chemical Shift (ppm)
Carboxyl (COOH)12.0 - 13.0168 - 172
Aromatic (Benzoic Acid)7.5 - 8.2128 - 135
Aromatic (Benzotriazole)7.4 - 8.0110 - 145

Simulated IR and Raman Spectra

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule. DFT calculations can predict the vibrational frequencies and intensities of a molecule's normal modes of vibration. These theoretical spectra are instrumental in assigning the bands observed in experimental IR and Raman spectra. mdpi.com

For this compound, the simulated IR spectrum would be dominated by several characteristic peaks. A very broad absorption band would be expected in the 2500-3300 cm⁻¹ region, corresponding to the O-H stretching of the hydrogen-bonded carboxylic acid dimer. docbrown.info A strong, sharp peak around 1700 cm⁻¹ would be attributed to the C=O stretching of the carboxyl group. Other significant bands would include C-H stretching vibrations from the aromatic rings (around 3000-3100 cm⁻¹) and various C-C and C-N stretching and bending vibrations in the fingerprint region (below 1600 cm⁻¹). docbrown.inforesearchgate.net

The simulated Raman spectrum would complement the IR data. Often, vibrations that are weak in the IR spectrum are strong in the Raman spectrum, and vice versa. For this molecule, the symmetric stretching of the aromatic rings would likely produce strong Raman signals. researchgate.net

Illustrative Predicted Vibrational Frequencies (cm⁻¹)

Note: The following data is illustrative and not from a specific published study on this compound.

Vibrational ModeIllustrative IR Frequency (cm⁻¹)Illustrative Raman Frequency (cm⁻¹)
O-H Stretch (Carboxyl)~2500-3300 (broad)Weak
C-H Stretch (Aromatic)~3050-3100Strong
C=O Stretch (Carboxyl)~1710Medium
C=C Stretch (Aromatic)~1600, 1450Strong
N=N Stretch (Triazole)~1400Medium
C-O Stretch (Carboxyl)~1300Medium

Intermolecular Interaction Analysis

The non-covalent interactions of this compound, such as hydrogen bonds and π-π stacking, are fundamental to its crystal packing, solubility, and interactions with other molecules. Computational methods allow for the detailed quantification and characterization of these forces.

The structure of this compound features several sites capable of participating in hydrogen bonding. The carboxylic acid group serves as a potent hydrogen bond donor (via the hydroxyl proton) and acceptor (via the carbonyl and hydroxyl oxygens). The nitrogen atoms of the benzotriazole ring act as hydrogen bond acceptors.

Furthermore, calculations on other benzotriazole derivatives have shown that intermolecular hydrogen bonds, such as N⋯H–O, dictate their crystal structures. nih.gov DFT calculations at the B3LYP/6-31G(d,p) level of theory for a related benzotriazole compound indicated that a hydrogen-bonded structure is more stable than a non-hydrogen-bonded conformer by 2.44 kcal/mol in the gas phase. nih.gov These examples underscore the importance of hydrogen bonding in the supramolecular assembly of benzotriazole-containing compounds.

Table 1: Representative Interaction Energy Components in a Related Triazole-Benzoic Acid Derivative Note: Data is for 2-(3-phenyl)-5-((m-toluloxy) methyl)-4H-1,2,4-triazole-4-yl) benzoic acid, as a model for the types of energies involved.

Interaction Energy ComponentCalculated Value (kJ/mol)
Total Interaction Energy-239.3
Electrostatic-139.6
Polarisation-39.5
Dispersion-221.6
Repulsion211.0

The planar, aromatic systems of the benzotriazole and benzoic acid moieties in this compound make it a prime candidate for engaging in π-π stacking interactions. These interactions, driven by a combination of electrostatic and dispersion forces, are crucial for the vertical assembly of molecules in the solid state.

Computational studies on various benzotriazole derivatives have confirmed the presence and significance of these interactions. For example, crystal structure analyses have revealed π-π stacking between adjacent benzene (B151609) and triazole rings, with centroid-to-centroid distances measured between 3.5 Å and 3.9 Å. researchgate.net In one specific derivative, N-benzenesulfonyl-1H-1,2,3-benzotriazole, the separation of ring centroids was observed to be 3.5865 Å. researchgate.net

Table 2: Examples of π-π Stacking Geometries in Benzotriazole Derivatives

CompoundInteracting RingsCentroid-Centroid Distance (Å)
N-benzenesulfonyl-1H-1,2,3-benzotriazoleBenzene-Benzene3.5865
A substituted triazole-benzoic acidTriazole-Phenyl (stacked)4.879
A substituted triazole-benzoic acidPhenyl-Histidine (T-shaped)4.99

Investigation of Reactivity and Stability

Theoretical methods are indispensable for probing the intrinsic reactivity and thermodynamic stability of molecules. Calculations of proton affinity, bond dissociation energies, and tautomeric equilibria provide a detailed picture of the chemical nature of this compound.

Bond Dissociation Energy (BDE) is the standard enthalpy change required to homolytically cleave a specific bond, providing a direct measure of its strength. wikipedia.orglibretexts.orglibretexts.org For this molecule, key BDEs would include those for the O-H bond in the carboxylic acid, the N-C bond linking the benzotriazole and phenyl rings, and various C-H bonds. The O-H BDE is particularly relevant to antioxidant activity, as it relates to the molecule's ability to donate a hydrogen atom. While no specific BDE calculations for this compound are published, studies on related compounds, such as 1-hydroxybenzotriazole (B26582), have estimated the N-O–H bond energy to be approximately 85 kcal/mol. nih.gov This value provides a benchmark for the expected strength of labile bonds in similar structures.

Table 3: Relevant Bond Dissociation Energy Concepts

Bond of Interest in C₁₃H₉N₃O₂Significance of BDERepresentative Value (from a related compound)
Carboxylic Acid O-HRelates to hydrogen atom donating ability (antioxidant potential)Phenol O-H BDE: ~86-91 kcal/mol wikipedia.org
Benzotriazole N-Phenyl CIndicates the stability of the linkage between the two ring systemsNot available
Aromatic C-HGeneral stability of the aromatic frameworkBenzene C-H BDE: ~113 kcal/mol wikipedia.org

The benzotriazole moiety can exist in two tautomeric forms: the 1H-tautomer and the 2H-tautomer, which differ in the position of the hydrogen atom on the triazole ring. researchgate.net Prototropic tautomerism is a fundamental process that can significantly affect the chemical and physical properties of a molecule. nih.gov

Computational investigations of the parent benzotriazole molecule have been performed to determine the relative stability of these tautomers. High-level ab initio calculations have shown a clear preference for the 1H tautomer. researchgate.net While some methods like B3LYP initially suggest very similar energies for both forms, the inclusion of zero-point energy corrections consistently identifies the 1H-benzotriazole as the more stable isomer. researchgate.net

For this compound, the name itself specifies the 1H tautomer, which is attached to the benzoic acid group at the N1 position. Based on the computational results for the parent system, it is highly probable that this 1H form is the thermodynamically favored isomer. The presence of the para-benzoic acid substituent is unlikely to reverse this intrinsic preference, although it may slightly alter the energy difference between the potential 1H and 2H tautomers. Understanding this equilibrium is crucial, as the different tautomers would present distinct hydrogen bonding patterns and surface electrostatic potentials.

Advanced Applications and Functional Materials Derived from 4 1h 1,2,3 Benzotriazol 1 Yl Benzoic Acid

Role in Material Science Applications

The dual functionality of 4-(1H-1,2,3-benzotriazol-1-yl)benzoic acid makes it a valuable component in material science, particularly in the formulation of protective coatings and advanced electronic materials.

Benzotriazole (B28993) and its derivatives are well-established as effective corrosion inhibitors, particularly for copper and steel in aggressive acidic environments. The protective action of these compounds stems from their ability to adsorb onto the metal surface, forming a durable film that acts as a barrier to corrosive agents. The nitrogen atoms in the triazole ring play a crucial role in coordinating with the metal surface, leading to the formation of a stable protective layer.

Research has demonstrated that benzotriazole derivatives can be incorporated into various formulations, such as coatings and oils, to enhance the corrosion resistance of metallic substrates. Electrochemical studies, including potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), have been instrumental in elucidating the inhibition mechanism. These studies often reveal that benzotriazole-based inhibitors function as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.neticrc.ac.ir

The inhibition efficiency of these compounds is dependent on their concentration, the nature of the corrosive medium, and the temperature. The adsorption of these inhibitor molecules on the metal surface typically follows established models such as the Langmuir adsorption isotherm, indicating the formation of a monolayer at the metal-solution interface. researchgate.netsemanticscholar.org The presence of the carboxylic acid group in this compound offers an additional site for interaction or functionalization, potentially improving the adhesion and stability of the protective film.

Inhibition Efficiency of Various Benzotriazole Derivatives on Metals in Acidic Media
InhibitorMetalCorrosive MediumInhibitor ConcentrationInhibition Efficiency (%)Reference
1,2,3-Benzotriazole (BTAH)Austenitic Stainless Steel0.1M H₂SO₄Not SpecifiedUp to 97% researchgate.net
1-Acetyl-1H-benzotriazole (ABTZ)Mild Steel1M HClNot Specified (Increasing with concentration)High semanticscholar.org
1-Aminobenzotriazole (1-ABT)Mild Steel0.5 M HCl400 ppm~98% icrc.ac.ir

The rigid, aromatic structure of the benzotriazole moiety, combined with the coordinating ability of the carboxylic acid, makes this compound a promising ligand for the synthesis of luminescent materials. While direct applications of this specific molecule in commercial OLEDs are not widely documented, its structural motifs are highly relevant to the design of advanced optical materials.

Benzotriazole-containing π-conjugated polymers have been synthesized for use in OLEDs, where the benzotriazole unit acts as an electron-accepting block in a donor-acceptor polymer architecture. mdpi.com Furthermore, the benzoic acid group can coordinate with metal ions to form metal-organic frameworks (MOFs) or coordination complexes with interesting photophysical properties. researchgate.net Research on related triazole-containing benzoic acid ligands has shown that they can form luminescent MOFs with lanthanide ions like Europium (Eu³⁺) and Terbium (Tb³⁺). ekb.egrsc.org These materials can exhibit characteristic sharp emission bands and high quantum yields, making them suitable for applications in lighting, displays, and sensing.

A novel zinc(II) complex incorporating 1H-1,2,3-benzotriazol-1-ylacetic acid and 1H-1,2,3-benzotriazole as ligands has been shown to exhibit strong blue fluorescent emission. researchgate.net This indicates that coordination complexes derived from this compound could also possess valuable luminescent properties. The combination of the benzotriazole and benzoic acid functionalities provides a platform for tuning the electronic and photophysical properties of the resulting metal complexes.

Research into UV Absorption and Photostability

Benzotriazole derivatives are a cornerstone of UV stabilization technology, widely used to protect materials from the degrading effects of ultraviolet radiation.

The remarkable photostability of 2-(2-hydroxyphenyl)benzotriazoles, a closely related class of compounds, is attributed to an efficient energy dissipation mechanism known as excited-state intramolecular proton transfer (ESIPT). paint.org Upon absorption of a UV photon, an intramolecular hydrogen bond facilitates the transfer of a proton from the hydroxyl group to a nitrogen atom on the benzotriazole ring. This process creates an excited-state keto-tautomer. This tautomer then undergoes rapid, non-radiative decay back to the ground state, releasing the absorbed energy as harmless heat. This entire cycle occurs on a picosecond timescale, preventing the molecule from undergoing photodegradation and effectively protecting the host material. paint.org

While this compound lacks the ortho-hydroxyl group necessary for the classic ESIPT mechanism, the benzotriazole core itself is a strong UV absorber. Research has also shown that the photostability of benzotriazole UV absorbers can be significantly enhanced by substituting the benzotriazole ring with electron-withdrawing groups. paint.orgresearchgate.net This finding suggests that electronic factors, beyond the intramolecular hydrogen bond, play a crucial role in the deactivation of the excited state. These modifications can influence the energy levels and decay pathways of the molecule, leading to improved performance.

The strong UV absorption and high photostability of benzotriazole derivatives make them ideal additives for a wide range of materials that are susceptible to UV degradation. They are incorporated into plastics, coatings, and other polymers to prevent discoloration, loss of gloss, and reduction in mechanical properties upon exposure to sunlight. paint.org

When integrated into a polymer matrix, these UV absorbers preferentially absorb damaging UV radiation, dissipating the energy as heat and thereby protecting the polymer chains from bond cleavage and photo-oxidative degradation. The effectiveness of a UV absorber is often evaluated by measuring the rate of its depletion (photoloss) in a given material under UV exposure. Studies have shown that structural modifications, such as the addition of electron-withdrawing groups, can significantly reduce the rate of photoloss, extending the service life of the protected material. paint.org

Relative Photoloss of Benzotriazole UV Absorbers in PVC Films
Compound Structure (Modification at 5-position)Relative Loss RateKey Structural Feature
Hydrogen1.00Standard Benzotriazole
Sulfone (Electron-Withdrawing Group)0.54Improved Photostability

*Data adapted from studies on the effect of electronic substituents on benzotriazole photostability. paint.org

Research in Chemical Sensing and Molecular Recognition

The ability of this compound to act as a bifunctional ligand has opened avenues for its use in the construction of sensors for chemical species. The benzotriazole and carboxylate groups can act as coordination sites for metal ions, forming structured materials like metal-organic frameworks (MOFs) that can interact selectively with analytes.

Research on MOFs constructed from a similar ligand, 2,4-bis-(triazol-1-yl)benzoic acid, has demonstrated their potential as highly selective and sensitive fluorescent sensors. nih.gov These materials have been used to detect specific metal ions, such as Fe³⁺ and MnO₄⁻, through a fluorescence quenching mechanism. The interaction of the analyte with the framework alters the electronic properties of the ligand or the metal center, leading to a change in the fluorescence intensity.

Furthermore, these triazole-based MOFs have shown the ability to selectively detect organic molecules. For instance, they can be used to sense the antibiotic tetracycline (B611298) through fluorescence quenching and the amino acid tryptophan via fluorescence enhancement. nih.gov This selectivity arises from the specific size and chemical environment of the pores within the MOF structure, which allows for targeted molecular recognition. Given the structural similarities, MOFs and coordination complexes derived from this compound are expected to exhibit comparable sensing capabilities, making this compound a valuable precursor for the development of advanced chemical sensors.

Sensing Applications of MOFs Based on a 2,4-bis-(triazol-1-yl)benzoic Acid Ligand
AnalyteSensing MechanismDetected Species
Metal IonsFluorescence QuenchingFe³⁺, MnO₄⁻, Cr₂O₇²⁻
AntibioticsFluorescence QuenchingTetracycline Hydrochloride
Amino AcidsFluorescence EnhancementTryptophan

*Data based on research on structurally related triazole-benzoic acid ligands. nih.gov

Design of Molecular Probes for Specific Analytes

The design of molecular probes based on this compound leverages the inherent properties of its constituent functional groups to achieve selective recognition and signaling of specific analytes. The benzotriazole unit, with its triazole ring, can act as an effective ligand for various metal ions. The lone pair electrons on the nitrogen atoms can coordinate with metal centers, leading to changes in the electronic properties of the molecule. This interaction forms the basis for the development of fluorescent or colorimetric probes.

For instance, derivatives of this compound can be synthesized to incorporate a fluorophore. Upon binding of a target analyte, such as a specific metal ion, the coordination event can modulate the fluorescence of the molecule through mechanisms like photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or Förster resonance energy transfer (FRET). This change in fluorescence intensity or wavelength provides a detectable signal for the presence of the analyte.

While specific studies detailing the use of this compound as a direct molecular probe are limited, the principles of probe design using analogous benzotriazole and benzoic acid-containing compounds are well-established. The general approach involves tethering a signaling unit to the this compound scaffold. The selection of the signaling unit and the nature of the linker can be tailored to optimize the probe's sensitivity and selectivity for a particular analyte.

A hypothetical design for a fluorescent probe for a metal ion (Mⁿ⁺) could involve the esterification or amidation of the carboxylic acid group with a fluorescent reporter. The binding of the metal ion to the benzotriazole moiety would then influence the electronic environment of the fluorophore, resulting in a measurable change in its emission.

Table 1: Potential Design Strategies for Molecular Probes based on this compound

Probe TypeDesign PrinciplePotential AnalyteSignaling Mechanism
FluorescentCovalent attachment of a fluorophore to the carboxylic acid group.Metal Ions (e.g., Cu²⁺, Zn²⁺)Modulation of fluorescence via PET, ICT, or FRET upon analyte binding to the benzotriazole moiety.
ColorimetricIncorporation of a chromogenic group that undergoes a color change upon interaction with the analyte.Anions (e.g., F⁻, CN⁻)Alteration of the electronic structure of the chromophore upon hydrogen bonding or coordination with the analyte.

Development of Recognition Elements in Sensors

The structural attributes of this compound make it a promising candidate for use as a recognition element in various sensor platforms, including electrochemical and optical sensors. The benzotriazole group can selectively bind to target analytes through coordination bonds, while the benzoic acid group can be used to immobilize the molecule onto a sensor surface.

In the context of electrochemical sensors, this compound can be functionalized onto electrode surfaces. This can be achieved by forming covalent bonds through the carboxylic acid group with a modified electrode surface (e.g., amine-functionalized carbon nanotubes or gold nanoparticles). The resulting modified electrode can then be used for the detection of analytes that interact with the benzotriazole moiety. The binding event can be transduced into an electrical signal, such as a change in current, potential, or impedance.

For example, a potentiometric sensor could be developed by incorporating this compound into a membrane. The selective interaction of the benzotriazole with a specific ion would lead to a change in the membrane potential, which can be measured and correlated to the analyte concentration.

Similarly, in optical sensors, this compound can be immobilized on the surface of an optical fiber or a waveguide. The interaction with an analyte can alter the refractive index or the absorption/emission properties of the immobilized layer, leading to a detectable change in the optical signal.

Table 2: Potential Sensor Applications Utilizing this compound as a Recognition Element

Sensor TypeImmobilization StrategyTransduction PrinciplePotential Target Analytes
ElectrochemicalCovalent attachment to electrode surfaces via the carboxylic acid group.Change in current, potential, or impedance upon analyte binding to the benzotriazole.Heavy metal ions, organic pollutants.
OpticalAdsorption or covalent linkage to the surface of an optical transducer.Change in absorbance, fluorescence, or refractive index upon analyte interaction.Metal ions, small organic molecules.
Quartz Crystal Microbalance (QCM)Self-assembly or covalent attachment onto the QCM crystal surface.Change in resonance frequency due to mass loading upon analyte binding.Gaseous analytes, biomolecules.

While detailed research findings specifically on the application of this compound in these advanced materials are still emerging, the foundational chemical principles and the versatile nature of its structure strongly suggest its high potential in the future development of sophisticated molecular probes and sensors.

Future Directions and Emerging Research Perspectives for 4 1h 1,2,3 Benzotriazol 1 Yl Benzoic Acid

Development of Novel and Sustainable Synthetic Routes

Future research will likely focus on developing more efficient and environmentally friendly methods for synthesizing 4-(1H-1,2,3-benzotriazol-1-yl)benzoic acid and its derivatives. Current synthetic strategies often rely on traditional methods that may involve harsh conditions or produce significant waste. Emerging research is geared towards green chemistry principles to enhance sustainability.

Key areas of development include:

Catalyst-Free Reactions: Exploring catalyst-free approaches, such as using water as a green solvent for regioselective aza-Michael additions, could offer more sustainable synthetic pathways. acs.org

Microwave-Assisted Synthesis: The application of microwave irradiation can significantly reduce reaction times and improve yields, as seen in the synthesis of related benzotriazole (B28993) derivatives. gsconlinepress.com

Solvent-Free Conditions: The use of ionic liquids as catalysts under solvent-free conditions presents a convenient and efficient procedure for N-alkylation of benzotriazole, a core reaction in synthesizing derivatives. gsconlinepress.comresearchgate.net

Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (click chemistry) is a powerful tool for creating complex triazole-containing molecules and could be further optimized for synthesizing derivatives of the title compound. nih.govmdpi.com

Table 1: Comparison of Conventional vs. Emerging Synthetic Approaches
ApproachConventional MethodsEmerging Sustainable Methods
SolventsOften rely on volatile organic compounds (VOCs).Focus on green solvents like water or solvent-free conditions. acs.orgresearchgate.net
CatalystsMay use heavy metals or harsh reagents.Development of reusable catalysts (e.g., ionic liquids) or catalyst-free systems. acs.orgresearchgate.net
Energy InputOften requires prolonged heating.Use of energy-efficient techniques like microwave irradiation. gsconlinepress.com
EfficiencyModerate yields and longer reaction times.Higher yields and significantly shorter reaction times. gsconlinepress.com

Exploration of Complex Supramolecular Architectures with Tunable Properties

The molecular structure of this compound is ideal for building intricate supramolecular assemblies. The carboxylic acid group is a classic hydrogen-bond donor and acceptor, while the benzotriazole unit can participate in N–H···N hydrogen bonds and π–π stacking interactions. atlantis-press.comnih.gov Future research will focus on harnessing these non-covalent interactions to create novel materials with dynamic and responsive properties.

Emerging research perspectives include:

Co-crystallization: By combining the title compound with other molecules (co-formers), it is possible to create co-crystals with unique three-dimensional hydrogen-bonded networks. atlantis-press.comatlantis-press.com The choice of co-former can be used to tune the physical properties, such as melting point and solubility, of the resulting material. atlantis-press.com

Stimuli-Responsive Materials: The non-covalent nature of supramolecular assemblies allows for the design of "smart" materials that can change their structure and properties in response to external stimuli like light, temperature, or the presence of specific chemical analytes.

Hierarchical Self-Assembly: Researchers will explore methods to control the self-assembly process across multiple length scales, from simple hydrogen-bonded chains to complex, ordered three-dimensional frameworks. atlantis-press.com

Design of Advanced Multifunctional Coordination Polymers

This compound is an excellent candidate for use as an organic linker in the synthesis of coordination polymers (CPs) and metal-organic frameworks (MOFs). bohrium.comresearchgate.net The carboxylate group can bind to metal ions, while the nitrogen atoms of the triazole ring offer additional coordination sites, enabling the formation of robust and porous frameworks. bohrium.comresearchgate.net

Future research in this area will target the creation of multifunctional materials by:

Strategic Metal Ion Selection: The choice of metal ion (e.g., zinc, cadmium, cobalt, lanthanides) can impart specific properties to the resulting framework, such as luminescence, magnetism, or catalytic activity. rsc.orgresearchgate.net

Porous Materials for Storage and Separation: The design of MOFs with specific pore sizes and chemical environments will be explored for applications in gas storage (e.g., hydrogen, carbon dioxide) and the separation of chemical mixtures.

Heterogeneous Catalysis: MOFs can serve as highly effective heterogeneous catalysts, with the potential for high selectivity and easy recovery. The benzotriazole moiety can play a role in stabilizing catalytic metal centers. bohrium.com

Sensing Applications: Luminescent MOFs can be designed to detect the presence of specific ions or small molecules through changes in their light emission, a phenomenon known as fluorescence quenching or enhancement. rsc.orgnih.gov

Integration of Computational and Experimental Methodologies for Rational Design

The synergy between computational modeling and experimental synthesis is becoming indispensable for the rational design of new materials. researchgate.net Theoretical methods like Density Functional Theory (DFT) allow researchers to predict the geometric and electronic structures, as well as the properties of molecules and materials, before engaging in time-consuming and resource-intensive lab work. researchgate.netresearchgate.netmdpi.com

Future directions will involve:

Predictive Modeling: Using DFT to predict the most stable crystal structures and supramolecular synthons for co-crystals and to model the electronic band structure of new MOFs to predict their optical and electronic properties. researchgate.netresearchgate.net

Structure-Property Relationships: Computational studies will be crucial for understanding the fundamental relationships between the molecular structure of the building blocks and the macroscopic properties of the final material. This understanding is key to designing materials with desired functionalities. mdpi.com

Mechanism Elucidation: Theoretical calculations can help elucidate reaction mechanisms for new synthetic routes and understand the dynamics of host-guest interactions in porous materials.

Table 2: Role of Computational and Experimental Synergy
MethodologyContribution to ResearchExample Application
Computational (e.g., DFT)Prediction of molecular structure, electronic properties, and reactivity. researchgate.netresearchgate.netCalculating HOMO-LUMO gaps to predict optical properties; simulating molecular docking. researchgate.net
ExperimentalSynthesis, characterization, and validation of material properties.Single-crystal X-ray diffraction to confirm predicted structures; testing catalytic or sensing performance. atlantis-press.comrsc.org
Integrated ApproachAccelerates the design-synthesis-test cycle for new materials.Using DFT to screen potential ligands for a MOF with a desired band gap for photocatalysis, followed by targeted synthesis. rsc.org

Expanding the Scope of Material Science and Chemical Applications

The unique electronic and structural features of this compound and its derivatives open doors to a wide array of applications in material science and beyond. Research is expanding from fundamental studies to the development of functional devices and systems.

Emerging applications being explored include:

Nonlinear Optics (NLO): Organic crystals containing benzotriazole have shown promise as NLO materials, which are essential for applications in telecommunications and optical computing. researchgate.netresearchgate.net

Photocatalysis: Coordination polymers based on triazole-carboxylate ligands are being investigated for their ability to degrade organic pollutants in water under light irradiation, offering a potential solution for environmental remediation. rsc.orgrsc.orgmdpi.comresearchgate.net

Luminescent Materials: The benzotriazole core is part of many fluorescent molecules. nih.gov Polymers and MOFs incorporating this unit could be used in solid-state lighting, displays, and chemical sensors. escholarship.orgbenthamopenarchives.com

Biomedical Applications: Benzotriazole derivatives have a long history of being investigated for a wide range of biological activities, including antimicrobial, antioxidant, and anticancer properties. gsconlinepress.comnih.govrsc.orggsconlinepress.com Future work could explore the potential of polymers or nanoparticles based on the title compound for drug delivery or bio-imaging.

The continued exploration of this compound is set to yield a new generation of advanced materials. Through the development of sustainable synthetic methods, the controlled construction of complex architectures, and the powerful combination of computational and experimental techniques, researchers are poised to unlock the full potential of this versatile molecular building block.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(1H-1,2,3-benzotriazol-1-yl)benzoic acid and its derivatives?

  • Methodology : A common approach involves click chemistry (azide-alkyne cycloaddition) or nucleophilic substitution reactions. For example, propargyl esters can react with azidobenzoic acid derivatives under Cu(I) catalysis to form triazole-linked benzoic acids . Solvothermal conditions are also effective for synthesizing coordination polymers using this ligand .
  • Key Steps :

  • Use of cesium carbonate as a base in alkylation reactions .
  • Purification via flash column chromatography (e.g., DCM:MeOH gradients) .

Q. How is the structural integrity of synthesized compounds validated?

  • Techniques :

  • NMR and MS : Confirm molecular structure and purity .
  • Single-crystal X-ray diffraction : Resolve crystal packing and coordination modes (e.g., Cd(II) and Cu(II) complexes in 3D frameworks) .
  • IR spectroscopy : Identify functional groups like carboxylic acid (-COOH) and triazole rings .

Advanced Research Questions

How can substituents on the triazole ring influence biological activity? Insights from structure-activity relationship (SAR) studies.

  • Case Study : Analogous 4-(1H-1,2,4-triazol-1-yl)benzoic acid esters showed IC50 values of 15.6–23.9 µM against MCF-7 and HCT-116 cancer cells. Substituents like electron-withdrawing groups enhanced apoptosis induction .
  • SAR Strategy :

CompoundR GroupIC50 (µM, MCF-7)Selectivity (RPE-1 vs. Cancer Cells)
2-OCH315.6High
14-Cl16.2Moderate
  • Use 2D-QSAR models to correlate substituent properties with activity .

Q. What challenges arise in crystallographic refinement of this compound complexes?

  • Challenges :

  • Twinning : Common in high-symmetry crystals; use SHELXL’s TWIN command for refinement .
  • Disorder : Triazole rings may exhibit rotational disorder; apply restraints to thermal parameters .
    • Tools : SHELX suite (SHELXL for refinement, SHELXD for phase solving) is robust for small-molecule and macromolecular crystallography .

Q. How does the ligand’s coordination mode affect metal-organic framework (MOF) properties?

  • Example : [Cd(TBA)₂]·3H₂O forms a 3D framework with 1D channels, while [Cu(TBA)₂]·2H₂O adopts a 2-fold interpenetrated diamond net. The flexibility of the triazole N-donor sites allows diverse binding modes (monodentate vs. bridging) .
  • Design Considerations :

  • Solvent choice (e.g., DMF vs. water) impacts topology.
  • Thermostability: TGA shows decomposition >300°C, suitable for catalytic applications .

Can this compound act as a cytochrome P450 inhibitor? Comparative analysis with azole derivatives.

  • Evidence : 4-(1H-1,2,4-triazol-1-yl)benzoic acid binds CYP199A4 with a dissociation constant (Kd) of 0.8 µM, comparable to imidazole analogs. The triazole’s smaller size reduces steric hindrance, enhancing binding .
  • Method : Co-crystallize with cytochrome P450 and refine using high-resolution synchrotron data (MX1 beamline, Australian Synchrotron) .

Methodological Guidance

Q. What strategies mitigate cytotoxicity in normal cells while retaining anticancer efficacy?

  • Approach :

  • Introduce polar substituents (e.g., -OH, -NH2) to improve solubility and reduce membrane permeability in non-cancer cells .
  • Test selectivity via parallel assays on cancer (e.g., MCF-7) and normal (e.g., RPE-1) cell lines .

Q. How to optimize reaction conditions for triazole-benzoic acid hybrid synthesis?

  • Parameters :

  • Temperature : 90°C for 5 hours in DMF ensures complete alkylation .
  • Catalyst : Cu(I) for click chemistry; avoid excess to prevent byproducts .
  • Workup : Acidify with 1M HCl to precipitate products, reducing loss during extraction .

Data Contradictions and Resolution

Q. Discrepancies in reported IC50 values for triazole derivatives: How to validate?

  • Root Cause : Variability in cell line passage number, assay protocols (e.g., MTT vs. ATP-based).
  • Resolution :

  • Standardize protocols per CLSI guidelines.
  • Include positive controls (e.g., doxorubicin) in each experiment .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.